4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one

Description

Structural Identification and Molecular Topology

Systematic Nomenclature and Molecular Topology

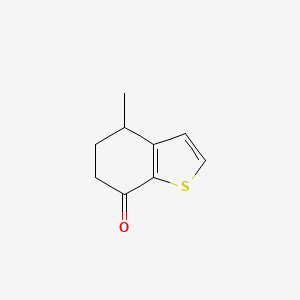

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one is a sulfur-containing heterocyclic compound with a fused benzothiophene core. Its systematic IUPAC name derives from the following structural features:

- Core structure : A benzothiophene system (a benzene ring fused to a thiophene ring).

- Substituents : A methyl group at position 4 and a ketone group at position 7.

- Saturated ring : Partial saturation of the thiophene ring (positions 4,5,6,7), resulting in a tetrahydro configuration.

The molecular formula is C₉H₁₀OS , with a molecular weight of 166.24 g/mol . The SMILES notation O=C1CCC(C)C2=C1SC=C2 confirms the connectivity of the ketone, methyl, and sulfur atoms within the bicyclic system.

Key Molecular Features

| Feature | Description |

|---|---|

| Core structure | Fused benzothiophene with saturated thiophene ring |

| Substituents | Methyl group at C4, ketone at C7 |

| Sulfur position | Bridging sulfur atom between benzene and thiophene rings |

| Ring saturation | Tetrahydro configuration at C4–C7 positions |

This topology positions the compound within the broader class of thiophenone derivatives , where sulfur’s electron-withdrawing effects influence reactivity and electronic properties.

Spectroscopic Profiling

FT-IR Spectroscopy

The FT-IR spectrum of 4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one exhibits characteristic absorption bands:

- C=O stretch : Strong peak near 1700 cm⁻¹ , indicative of the ketone group.

- C–S vibrations : Absorption in the range 700–800 cm⁻¹ , confirming sulfur’s presence in the thiophene ring.

- C–H stretches : Peaks for aliphatic (2800–3000 cm⁻¹) and aromatic (3000–3100 cm⁻¹) protons.

NMR Spectroscopy

¹H NMR and ¹³C NMR data provide insights into proton and carbon environments:

| ¹H NMR signals (DMSO-d₆) | Assignment |

|---|---|

| δ 2.4–2.6 (m, 4H) | Protons on saturated thiophene ring (C5, C6, C7, C4) |

| δ 3.0 (s, 3H) | Methyl group at C4 (CH₃) |

| δ 7.2–7.5 (m, 2H) | Aromatic protons on benzene ring (C2, C3) |

| δ 8.0 (s, 1H) | Proton adjacent to ketone (C8) |

¹³C NMR reveals:

- Ketone carbon : δ ~200 ppm (C7)

- Aromatic carbons : δ 125–135 ppm (C2, C3)

- Methyl carbon : δ ~25 ppm (C4).

Mass Spectrometry

The EI-MS spectrum shows a molecular ion peak at m/z 166 (C₉H₁₀OS⁺), with fragmentation patterns consistent with:

Crystallographic Analysis and DFT Studies

X-Ray Crystallography

While experimental crystallographic data for this compound are not publicly available, analogs (e.g., 4,5,6,7-tetrahydro-1-benzothiophen-4-one) suggest:

- Planar benzothiophene core with sulfur in a trigonal pyramidal geometry.

- Ketone group positioned anti to the methyl substituent to minimize steric strain.

DFT Calculations

Density Functional Theory (DFT) studies predict:

| Property | Value/Description |

|---|---|

| HOMO-LUMO gap | ~5.0 eV (indicative of moderate electronic conjugation) |

| Electron density | Highest density at sulfur and ketone carbonyl groups |

| Molecular geometry | Tetrahedral geometry at C4 (methyl) and trigonal planar at C7 (ketone) |

These calculations align with the compound’s expected reactivity, particularly in nucleophilic attacks at the ketone or electrophilic substitutions at the aromatic ring.

Thermodynamic Properties and Stability Assessment

Thermodynamic Parameters

| Property | Value (Experimental/Predicted) |

|---|---|

| Melting point | Not reported (requires experimental determination) |

| Boiling point | >200°C (estimated based on molecular weight and polarity) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |

Stability and Degradation Pathways

- Thermal stability : Likely stable under inert conditions but prone to oxidation or decomposition at high temperatures (>200°C).

- Photostability : Susceptible to photolysis due to conjugated π-system, requiring storage in amber containers.

Properties

IUPAC Name |

4-methyl-5,6-dihydro-4H-1-benzothiophen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-6-2-3-8(10)9-7(6)4-5-11-9/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGDFFCKTOFWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=C1C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-methyl-1,2-dihydrobenzothiophene as a starting material, which undergoes oxidation to form the desired ketone . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The methyl group and the aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Alcohol Derivatives: Formed through reduction reactions.

Halogenated and Nitrated Derivatives: Formed through substitution reactions.

Scientific Research Applications

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ketone functional group can participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

- 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one: Features a methyl group at the 4-position and a ketone in the thiophene ring.

- 1.3-Dichloro-7-trifluoroacetamino-4,5,6,7-tetrahydro-4H-cyclopenta[cl]thiophen-4-one (): Contains chlorine and trifluoroacetamido substituents. The cyclopenta ring introduces greater ring strain compared to the benzothiophenone, likely enhancing electrophilic reactivity .

- 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (): Replaces the thiophenone with an oxathiine ring (oxygen and sulfur heteroatoms). The methoxy group and thiophenyl substituent increase electron density, altering solubility and stability .

Physical Properties

- Elemental Composition :

- The benzo-oxathiin derivative (C15H12O2S) in has higher carbon content (70.29% C) due to its aromatic structure and methoxy group.

- In contrast, the benzodithiazine derivative in (C14H11ClN4O4S3) shows lower carbon (39.02% C) and higher nitrogen (13.00% N), reflecting the impact of chlorine and triazole substituents .

- The methyl group in the target compound likely increases its lipophilicity compared to polar derivatives like the trifluoroacetamido compound in .

Data Table: Key Comparisons

Biological Activity

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one is a chemical compound characterized by a unique structure that includes a benzothiophene core with a methyl group and a carbonyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its antimicrobial properties and possible applications in drug development.

Chemical Structure and Properties

The molecular formula of 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one is with a molecular weight of 166.24 g/mol. The compound features:

- Benzothiophene Core : A fused ring structure consisting of a thiophene and a benzene ring.

- Substituents : A methyl group at the 4-position and a carbonyl group at the 7-position.

These structural features contribute to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that benzothiophene derivatives exhibit significant antimicrobial activity. Specifically, 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one has shown promise as an antimicrobial agent capable of inhibiting the growth of various pathogens. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial growth regulation.

The mechanism by which 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one exerts its biological effects is still under investigation. Initial findings indicate that it may form non-covalent interactions with biological targets such as receptors or enzymes. For instance, docking studies have demonstrated that related compounds can bind to RORγt (retinoic acid receptor-related orphan receptor gamma t), suggesting potential pathways for therapeutic applications .

Comparative Analysis

To better understand the unique properties of 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene | Contains an amine group at position 2 | Exhibits enhanced biological activity due to amine |

| 4-Methyl-4,5-dihydro-1-benzothiophen-7-one | Lacks full saturation at positions 5 and 6 | Potentially less stable than fully saturated analogs |

| 3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene | Contains a cyano group at position 3 | May exhibit different reactivity due to cyano group |

Case Studies and Research Findings

Recent studies have explored the biological activities of various derivatives of benzothiophene compounds. For example:

- Study on RORγt Modulators : A study reported the discovery and characterization of derivatives of tetrahydro-benzothiophene as modulators of RORγt. The compounds formed hydrogen bonds with residues in the ligand-binding pocket of RORγt and exhibited varying degrees of activity in binding assays .

- Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial efficacy of several benzothiophene derivatives against common bacterial pathogens. Results indicated that certain derivatives had significant inhibitory effects on microbial growth compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one, and how can reaction conditions be optimized?

- Answer : A common approach involves cyclocondensation of methyl-substituted thiophene precursors with ketone derivatives under acidic catalysis. For optimization:

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize side reactions.

- Adjust catalyst loading (e.g., p-toluenesulfonic acid) and temperature (80–100°C) to improve yield.

- Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : Assign 1H and 13C NMR peaks to verify the benzothiophenone core and methyl group positions. Coupling constants (e.g., J = 2–4 Hz for thiophene protons) help confirm stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 180.05).

- FTIR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and thiophene ring vibrations (700–800 cm⁻¹) .

Q. How can researchers address the compound’s instability during storage?

- Answer :

- Store under argon at –20°C to prevent oxidation.

- Add stabilizers like butylated hydroxytoluene (BHT, 0.1% w/w) to solutions.

- Periodically assess degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer :

- Purity Verification : Use HPLC-MS to detect impurities (e.g., oxidation byproducts) that may skew bioassay results.

- Assay Standardization : Replicate experiments across multiple cell lines (e.g., HepG2 vs. MCF-7) with controlled conditions (pH, serum-free media).

- Statistical Analysis : Apply ANOVA to compare dose-response curves and identify outliers .

Q. How can computational modeling elucidate the compound’s reactivity and interactions?

- Answer :

- Perform density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., carbonyl group).

- Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., cytochrome P450).

- Validate simulations with experimental kinetics (e.g., reaction rate constants) .

Q. What role do substituent modifications play in enhancing its bioactivity?

- Answer :

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., halogenated derivatives).

- Test analogs in antimicrobial assays (MIC against S. aureus) and compare with parent compound.

- Correlate electronic effects (Hammett σ values) with activity trends .

Q. How can conformational analysis improve understanding of its stereochemical behavior?

- Answer :

- Perform X-ray crystallography to resolve bond angles (e.g., C4–C5–H5 ≈ 109.5°) and torsional strains.

- Compare experimental data with molecular dynamics (MD) simulations (AMBER force field) to assess flexibility.

- Analyze NOESY NMR correlations to confirm spatial proximity of methyl and thiophene groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.